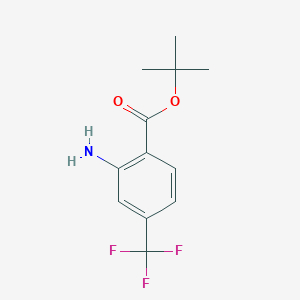

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(6-9(8)16)12(13,14)15/h4-6H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTWGUZAIYWJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-4-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-amino-4-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-amino-4-(trifluoromethyl)benzoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the benzoate.

Reduction: Alcohol derivatives of the benzoate.

Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate has several applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate serves as a building block in the synthesis of more complex organic molecules. It can undergo oxidation, reduction, and substitution reactions to form nitro derivatives, alcohol derivatives, and substituted benzoate derivatives with various functional groups, respectively.

Biology

This compound is investigated for its potential as a bioactive compound in drug discovery.

Medicine

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.

Industry

It is utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2)

- Molecular Formula : C₁₁H₁₂BrFO₂ .

- Molecular Weight : 275.12 g/mol .

- Key Features: Bromine at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at the 2-position enhances electronic modulation. Unlike the amino-substituted target compound, bromine allows for further functionalization .

tert-butyl 4-amino-2-(trifluoromethyl)benzoate (CAS 1311200-05-1)

- Molecular Formula: C₁₂H₁₄F₃NO₂ .

- Molecular Weight : 261.24 g/mol .

- Key Features: The amino group at the 4-position (vs. 2-position in the target compound) alters electronic and steric properties. This compound is available in high-purity grades (99.9%+), underscoring its utility in drug discovery .

methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9)

- Molecular Formula: C₉H₇ClF₃NO₂ .

- Molecular Weight : 253.61 g/mol .

- Key Features : The methyl ester (vs. tert-butyl) offers reduced steric hindrance, while the chloro group at the 4-position provides a site for nucleophilic substitution. The trifluoromethyl group at the 5-position modifies electron density differently compared to the 4-position in the target compound .

Functional Group Variations

tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS 1034975-35-3)

- Molecular Formula : C₁₆H₂₅N₃O₂ .

- Molecular Weight : 291.39 g/mol .

- Key Features : The 4-methylpiperazinyl group introduces basicity and hydrogen-bonding capacity, enhancing solubility. This contrasts with the trifluoromethyl group’s lipophilicity in the target compound .

tert-butyl 4-(4-amino-2-methylphenoxy)benzoate (CAS 799242-35-6)

Comparative Data Table

Research Findings and Trends

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound increases electron deficiency compared to bromo or chloro analogs, altering reactivity in electrophilic substitutions .

- Ester Stability : Tert-butyl esters (e.g., CAS 1311200-05-1) exhibit superior hydrolytic stability over methyl or ethyl esters, making them preferable in multistep syntheses .

- Biological Activity: Amino groups in benzoates enhance binding to biological targets (e.g., enzymes), while trifluoromethyl groups improve blood-brain barrier penetration .

Biological Activity

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is characterized by the presence of a tert-butyl group , an amino group , and a trifluoromethyl group attached to a benzoate structure. Its IUPAC name is tert-butyl 4-amino-2-(trifluoromethyl)benzoate, with a molecular formula of and a molecular weight of 261.24 g/mol. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

The biological activity of tert-butyl 2-amino-4-(trifluoromethyl)benzoate is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, modulating their activity. Additionally, the trifluoromethyl group is known for its electron-withdrawing properties, influencing the compound's reactivity.

Anti-inflammatory Activity

Research indicates that tert-butyl 2-amino-4-(trifluoromethyl)benzoate exhibits potential anti-inflammatory properties. It is being explored as a candidate for developing drugs aimed at treating inflammatory conditions. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that similar compounds with amino and trifluoromethyl groups possess significant anticancer activity against various cancer cell lines. For instance, related benzoic acid derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | MCF-7 | 5.85 |

| Carboxamide Derivative | A549 | 3.00 |

| Tert-butyl 2-amino-4-CF3-benzoate | TBD | TBD |

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of tert-butyl 2-amino-4-(trifluoromethyl)benzoate against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively, although specific IC50 values are yet to be established .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of tert-butyl 2-amino-4-(trifluoromethyl)benzoate to target proteins involved in cancer pathways. These studies indicate favorable interactions that could lead to significant biological effects .

Applications in Drug Development

Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is being investigated as a building block for novel drug synthesis targeting inflammation and cancer therapies. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis, potentially leading to the development of more complex bioactive compounds .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-amino-4-(trifluoromethyl)benzoate?

Methodological Answer: A common approach involves coupling tert-butyl carbamate derivatives with trifluoromethyl-substituted benzoic acid precursors. For example, tert-butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate can be synthesized via amide coupling using trifluoroacetic acid (TFA) as a catalyst. A typical procedure includes:

- Reacting tert-butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate with tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate in the presence of TFA (10 mmol) under reflux conditions .

- Purification via recrystallization or flash column chromatography (e.g., 15% EtOAc in cyclohexane) to isolate the product .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Characterization typically involves:

Q. What are the challenges in optimizing reaction yields for derivatives of tert-butyl 2-amino-4-(trifluoromethyl)benzoate?

Methodological Answer: Key challenges include:

- Steric hindrance : The tert-butyl group and trifluoromethyl substituent can hinder nucleophilic attack. Strategies include using excess reagents or elevated temperatures .

- Moisture sensitivity : The tert-butyl ester is prone to hydrolysis. Reactions should be conducted under anhydrous conditions, with molecular sieves or inert gas protection .

Example Optimization:

In amide coupling, increasing TFA stoichiometry from 1.5 to 2.0 equivalents improved yields from 75% to 88% .

Q. How does the tert-butyl group influence the stability of the benzoate ester under acidic/basic conditions?

Methodological Answer: The tert-butyl group enhances steric protection of the ester bond but is susceptible to acid-catalyzed cleavage. For example:

Q. What analytical methods resolve contradictions in spectral data for trifluoromethyl-substituted benzoates?

Methodological Answer: Contradictions in NMR or LCMS data often arise from:

- Rotamers : Dynamic rotational isomerism in trifluoromethyl groups. Use variable-temperature NMR or DFT calculations to model conformers .

- Impurity profiling : HPLC-MS/MS identifies byproducts (e.g., tert-butyl cleavage products) .

Example Workflow:

Q. How is tert-butyl 2-amino-4-(trifluoromethyl)benzoate utilized in heterocyclic synthesis?

Methodological Answer: The compound serves as a precursor for:

- Pyrrolo-pyridazines : React with α,β-unsaturated ketones to form fused heterocycles via cyclocondensation .

- Triazolo-pyrazines : Coupling with triazole derivatives under Pd catalysis yields bioactive scaffolds .

Case Study:

In Example 324 of EP 4 374 877 A2, tert-butyl esters were key intermediates in synthesizing RORγt inverse agonists, demonstrating utility in medicinal chemistry .

Q. What precautions are critical when handling tert-butyl 2-amino-4-(trifluoromethyl)benzoate?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of trifluoromethyl aromatic vapors .

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.